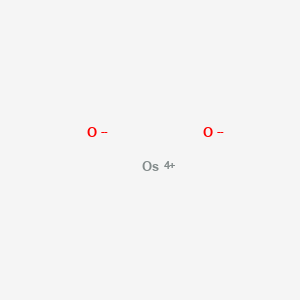

Osmium(4+);oxygen(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Osmium(4+);oxygen(2-) is a compound of osmium and oxygen . Osmium is a bluish-white, shiny metal that is very hard and brittle even at high temperatures . It is the densest of all the elements . The compound osmium(4+);oxygen(2-) has a molecular formula of O2Os, an average mass of 222.229 Da, and a monoisotopic mass of 223.951324 Da .

Synthesis Analysis

Osmium and OsOx nanoparticles have been synthesized for a range of applications, including catalysis and sensing . The synthesis of osmium complexes is usually more complicated than other transition metals . For instance, osmium will react with F2 under pressure and elevated temperatures to form osmium (VII) fluoride, OsF7, and osmium (VI) fluoride, OsF6 .Chemical Reactions Analysis

Osmium reacts with air to form osmium tetraoxide, OsO4, when heated . It also reacts with halogens under certain conditions to form various compounds . For example, it reacts with F2 under pressure and elevated temperatures to form osmium (VII) fluoride, OsF7, and osmium (VI) fluoride, OsF6 .Physical And Chemical Properties Analysis

Osmium is a bluish-white and shiny metal. It is very hard and brittle even at high temperatures . Osmium has the lowest vapor pressure and the highest melting point among the platinum group of metals . Osmium can be dissolved by acids or aqua regia only if exposed to these liquids for a long period .Applications De Recherche Scientifique

Catalysis

Osmium compounds, due to their unique electronic properties, are used as catalysts in a variety of chemical reactions. They facilitate processes such as hydrogenation, dihydroxylation, and asymmetric synthesis . Osmium tetroxide, for instance, is a crucial catalyst in the dihydroxylation process, adding two hydroxyl groups across a carbon-carbon double bond, which is a valuable transformation in organic synthesis.

Sensing Applications

The reactivity of osmium compounds makes them suitable for sensing applications. Osmium-based sensors can detect various gases and organic compounds due to their ability to undergo redox reactions. These sensors are used in environmental monitoring and industrial process control to detect trace amounts of hazardous substances .

Biomedical Imaging

Osmium tetroxide is used as a staining agent in electron microscopy because it binds to and contrasts lipid-rich structures, providing detailed images of biological specimens. This application is vital for understanding cellular structures and diagnosing diseases at the molecular level .

Semiconductor Industry

Osmium compounds are explored for their potential use in the semiconductor industry. Osmium-oxygen thin films, for example, have been studied for their electrical conductivity and potential as micro-electrode or micro-wiring materials in semiconductor devices . Their unique properties could lead to advancements in the fabrication of electronic components.

X-ray Lithography

The properties of osmium-oxygen thin films also make them candidates for use in X-ray lithography, a process used to create intricate patterns on semiconductor wafers. The ability to prepare these films at low temperatures and their potential for patterning by oxygen-plasma etching are advantageous for this application .

Chemical Synthesis

In chemical synthesis, osmium compounds are used to introduce osmium into various chemical structures. This is particularly useful in the synthesis of complex molecules where osmium’s properties can be leveraged to influence the reaction pathways and outcomes .

Safety And Hazards

Orientations Futures

Osmium nanoparticles are interesting materials since they present unique features compared to other precious metals and have been reported to be useful for a range of applications, including catalysis or sensing . With the increasing availability of advanced characterization techniques, it can be expected that our knowledge on osmium nanomaterials will increase in the coming years .

Propriétés

IUPAC Name |

osmium(4+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Os/q2*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGPIBBXHTZPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Os+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Os |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923354 |

Source

|

| Record name | Osmium(4+) dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Osmium(4+);oxygen(2-) | |

CAS RN |

12036-02-1 |

Source

|

| Record name | Osmium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium(4+) dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)